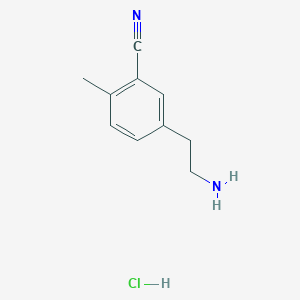

![molecular formula C8H16N2 B2719654 (R)-8A-甲基辛氢吡咯并[1,2-a]吡嗪 CAS No. 1638744-57-6](/img/structure/B2719654.png)

(R)-8A-甲基辛氢吡咯并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

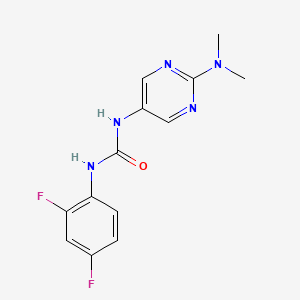

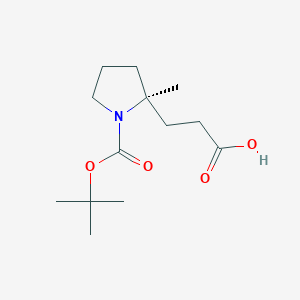

“®-8A-methyloctahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

Pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . In one study, three pyrrolopyrazine derivatives were synthesized from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through a Pd-catalyzed intermolecular cycloisomerization strategy .Molecular Structure Analysis

Pyrrolopyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation . The presence of nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Physical And Chemical Properties Analysis

Pyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, also known as (8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine:

Pharmaceutical Development

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine: is a promising scaffold in drug discovery due to its unique structural properties. It has been explored for its potential in developing new therapeutic agents, particularly in targeting various diseases such as cancer, infectious diseases, and neurological disorders . The compound’s ability to interact with biological targets makes it a valuable candidate for creating novel drugs with improved efficacy and safety profiles.

Antimicrobial Agents

Research has shown that derivatives of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine exhibit significant antimicrobial activity. These compounds have been tested against a range of bacterial and fungal pathogens, demonstrating their potential as effective antimicrobial agents . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antiviral Research

The compound has also been investigated for its antiviral properties. Studies have indicated that certain derivatives can inhibit the replication of viruses, making them potential candidates for antiviral drug development . This application is particularly important for addressing viral infections that currently lack effective treatments.

Anti-inflammatory Applications

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine: derivatives have shown promise in reducing inflammation. These compounds can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs . This application is crucial for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Cancer Therapy

The compound’s structure allows it to interact with various molecular targets involved in cancer progression. Research has focused on its potential to inhibit tumor growth and induce apoptosis in cancer cells . This makes it a valuable scaffold for developing new anticancer agents that could offer better outcomes for patients.

Neuroprotective Agents

Studies have explored the neuroprotective effects of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine derivatives. These compounds have shown potential in protecting neurons from damage, which is beneficial for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This application highlights the compound’s versatility in addressing various neurological conditions.

Agricultural Applications

Beyond medical research, ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in agriculture. Its derivatives can act as bioactive agents against pests and diseases, offering a sustainable alternative to traditional chemical pesticides . This application is important for promoting environmentally friendly agricultural practices.

Material Science

The unique chemical properties of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine make it useful in material science. It can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability . This application opens up possibilities for developing advanced materials for various industrial applications.

These diverse applications demonstrate the significant potential of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine in scientific research and development. Each field leverages the compound’s unique properties to address specific challenges, highlighting its versatility and importance in advancing various areas of science and technology.

Recent advances in development of imidazo [1,2-a]pyrazines: synthesis, reactivity and their biological applications Pyrrolopyrazine derivatives: synthetic approaches and biological activities

安全和危害

未来方向

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGPAUBAGCJNHI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

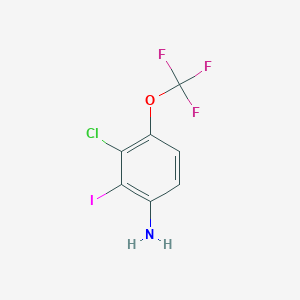

![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)

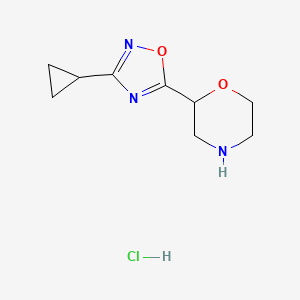

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)

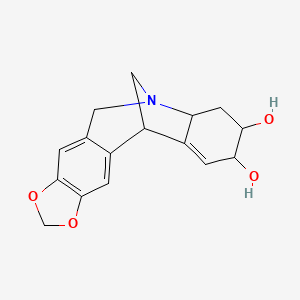

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)

![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)